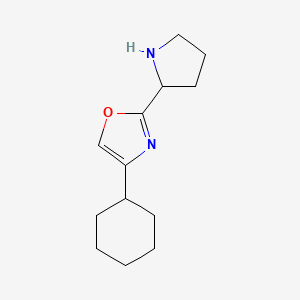
4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole” is a chemical compound with the molecular formula C13H21N3. It has a molecular weight of 219.33 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “4-Cyclohexyl-2-(pyrrolidin-2-yl)-1H-imidazole” are not fully detailed in the sources I found. The compound has a molecular weight of 219.33 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- A study on the synthesis of a new class of spiro pyrrolidines, which include structures similar to "4-Cyclohexyl-2-(pyrrolidin-2-yl)-1,3-oxazole," demonstrated antimicrobial and antifungal activity against various human pathogenic bacteria and dermatophytic fungi. These compounds were synthesized through a regioselective 1,3-dipolar cycloaddition reaction of azomethine ylides (Raj et al., 2003).
Antitumor Applications
- Another research effort focused on the synthesis of new 4-(1H-pyrrol-1-yl)-5-cyclohexyl-1,2,4-triazole(4H)-3-yl thioacetanilides, highlighting their potential in antitumor applications. These compounds underwent screening at the National Cancer Institute (NCI) for in vitro activity against different tumor cell lines, although they did not show effective inhibition of tumor cells in the studied dose (Saidov et al., 2014).
Physiological Research Tools
- Compounds from similar structural classes, such as plant growth retardants with triazole, pyrimidine, and imidazole structures, have been utilized in physiological research. These retardants, acting as inhibitors of specific cytochrome P-450 dependent monooxygenases, offer insights into the regulation of terpenoid metabolism related to phytohormones and sterols, affecting cell division, elongation, and senescence (Grossmann, 1990).
Ligands in Metal Complexes
- The 'Click Protocol' has been used to prepare new ligands, such as 1-(cyclohexyl)-4-(2-pyridyl)-1,2,3-triazole, for palladium and platinum complexes. These complexes were analyzed for their structure and electrochemical properties, expanding the application of such ligands in the development of metal complexes with potential catalytic and electronic properties (Schweinfurth et al., 2011).
Fungicidal Activity
- Novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety, showcasing a broad-spectrum antifungal activity against several phytopathogens, demonstrate the chemical versatility and bioactivity potential of cyclohexyl and pyrrolidinyl containing compounds (Bai et al., 2020).
Safety and Hazards
Propiedades
IUPAC Name |
4-cyclohexyl-2-pyrrolidin-2-yl-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-2-5-10(6-3-1)12-9-16-13(15-12)11-7-4-8-14-11/h9-11,14H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVXZEUYRTTXAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=COC(=N2)C3CCCN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-cyclopropyl-1H-imidazol-4-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2766292.png)
![N-(3-chloro-4-fluorophenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2766294.png)

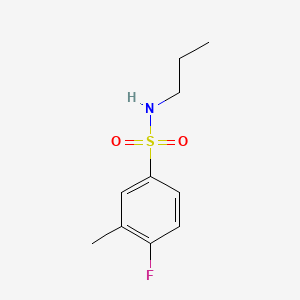
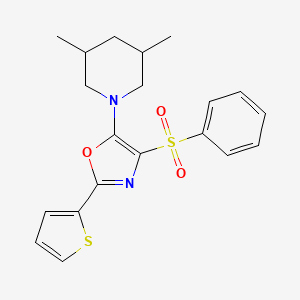
![2-Chloro-N-[2-(2-fluoroanilino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B2766301.png)
![N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methylbenzamide](/img/structure/B2766302.png)

![N-[4-ethoxy-2-(4-fluorophenyl)quinolin-6-yl]-2,4-dimethoxybenzamide](/img/structure/B2766304.png)
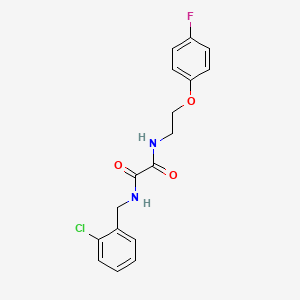

![2,3-dimethoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2766309.png)
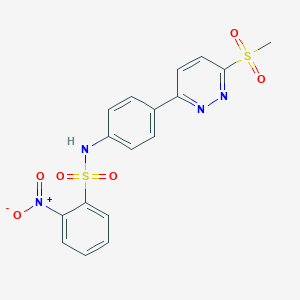
![3-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]propanamide](/img/structure/B2766311.png)
